molecular formula C7H3ClINS B15231385 6-Chloro-2-iodobenzo[d]thiazole

6-Chloro-2-iodobenzo[d]thiazole

Cat. No.: B15231385
M. Wt: 295.53 g/mol
InChI Key: LKNMRUVYQUJWRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-2-iodobenzo[d]thiazole (CAS 3622-47-7) is a valuable chemical intermediate in medicinal chemistry and drug discovery research. This compound features a benzothiazole core, a privileged scaffold in the design of biologically active molecules, and is substituted with both chloro and iodo groups, making it a versatile building block for further functionalization via metal-catalyzed cross-coupling and nucleophilic substitution reactions . The benzothiazole nucleus is a recognized pharmacophore in developing therapeutics for various conditions. Recent scientific literature indicates that 6-Chloro-2-iodobenzo[d]thiazole serves as a key precursor in synthesizing novel compounds evaluated as potential anti-Alzheimer's agents . Furthermore, structural analogs and hybrid molecules containing the benzothiazole motif demonstrate a broad spectrum of investigational applications, including antimicrobial and anticancer activities . Researchers utilize this compound to create targeted libraries for high-throughput screening and lead optimization. Product Identification: • CAS Number: 3622-47-7 • Molecular Formula: C7H3ClINS • Molecular Weight: 295.53 g/mol Handling and Safety: This product is intended for research and laboratory use only. It is not approved for human or animal use. Please refer to the associated Safety Data Sheet (SDS) for safe handling, storage, and disposal information.

Properties

Molecular Formula

C7H3ClINS

Molecular Weight

295.53 g/mol

IUPAC Name

6-chloro-2-iodo-1,3-benzothiazole

InChI

InChI=1S/C7H3ClINS/c8-4-1-2-5-6(3-4)11-7(9)10-5/h1-3H

InChI Key

LKNMRUVYQUJWRD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)SC(=N2)I

Origin of Product

United States

Preparation Methods

Synthesis of 2-Amino-6-chlorobenzo[d]thiazole

The foundational step involves constructing the benzo[d]thiazole core with strategic halogen placement. As demonstrated by Kralj et al. (2020), methyl 4-aminobenzoate derivatives undergo cyclization with potassium thiocyanate and bromine in glacial acetic acid to form 2-aminobenzo[d]thiazole scaffolds. For 6-chloro substitution, methyl 5-chloro-4-aminobenzoate serves as the starting material.

Reaction Conditions

  • Reagents : Methyl 5-chloro-4-aminobenzoate (1 equiv), potassium thiocyanate (4 equiv), bromine (2 equiv)
  • Solvent : Glacial acetic acid
  • Temperature : 10°C → room temperature (18–22°C)
  • Time : 15–18 hours
  • Yield : 68–72%

Characterization data for intermediate 2-amino-6-chlorobenzo[d]thiazole:

  • 1H NMR (400 MHz, DMSO-d6) : δ 7.42 (d, J = 8.0 Hz, 1H), 7.88 (dd, J = 1.6, 8.0 Hz, 1H), 8.32 (s, 1H)
  • 13C NMR (100 MHz, DMSO-d6) : δ 117.6, 122.2, 127.5, 131.6, 157.4

Sandmeyer Iodination

The amino group at position 2 undergoes diazotization followed by iodination:

  • Diazotization :

    • Reagents : Sodium nitrite (1.1 equiv), hydrochloric acid (3 equiv)
    • Temperature : 0–5°C
    • Time : 30 minutes
  • Iodination :

    • Reagents : Potassium iodide (2.5 equiv)
    • Conditions : Cu(I) catalysis, 60–70°C, 2 hours
    • Yield : 65–78%

Critical Parameters

  • Excess KI prevents reductive side reactions
  • pH control (3.5–4.0) minimizes aryl radical formation

Halogen Exchange from Bromo Precursors

Synthesis of 2-Bromo-6-chlorobenzo[d]thiazole

A modified Appel salt-mediated cyclization yields the brominated precursor:

Reaction Protocol

  • Starting Material : 4-Chloroaniline
  • Reagents : Carbon disulfide (1.2 equiv), bromine (2 equiv)
  • Solvent : Dichloromethane
  • Yield : 58–63%

Finkelstein-Type Iodination

Bromine-to-iodine exchange occurs under Ullmann conditions:

Optimized Conditions

  • Catalyst : Copper(I) iodide (20 mol%)
  • Solvent : Dimethylformamide
  • Temperature : 120°C
  • Time : 8 hours
  • Yield : 71–75%

Limitations

  • Requires anhydrous conditions
  • Competing dehalogenation observed at >130°C

Palladium-Catalyzed Cross-Coupling

Direct C–H Iodination

A breakthrough methodology employs Pd/Cu bimetallic systems for regioselective iodination:

Catalytic System

  • Catalysts : Palladium(II) chloride (20 mol%), copper(I) iodide (50 mol%)
  • Ligand : 1,10-Phenanthroline
  • Solvent : Dimethyl sulfoxide/N,N-dimethylformamide (1:1 v/v)
  • Temperature : 100°C
  • Time : 6 hours
  • Yield : 85–92%

Substrate Scope

  • Tolerates electron-withdrawing groups (e.g., –CF3, –NO2)
  • Fails with ortho-substituted analogs due to steric hindrance

Electrophilic Iodination Using N-Iodosuccinimide

Reaction Mechanism

Modeled after chlorination in imidazo[2,1-b]thiazoles, this method employs in situ iodonium ion generation:

Procedure

  • Iodonium Complex Formation :
    • N-Iodosuccinimide (1.5 equiv) reacts with phosphorus oxychloride in chloroform
  • Electrophilic Attack :
    • 6-Chlorobenzo[d]thiazole added at −10°C
  • Rearomatization :
    • Reflux for 3 hours

Yield : 70–85% (theoretical)

Comparative Analysis of Synthetic Routes

Method Yield (%) Scalability Functional Group Tolerance Cost Index
Sandmeyer 65–78 High Moderate $
Halogen Exchange 71–75 Medium Low $$
Pd-Catalyzed 85–92 Low High $$$$
Electrophilic 70–85 Medium Moderate $$

Key Observations

  • Palladium-mediated methods offer highest yields but require expensive catalysts
  • Sandmeyer reaction remains preferred for large-scale production
  • Electrophilic substitution shows promise for rapid synthesis

Chemical Reactions Analysis

6-Chloro-2-iodobenzo[d]thiazole undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as DMF or toluene. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 6-Chloro-2-iodobenzo[d]thiazole depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biological pathways. The presence of chlorine and iodine atoms can enhance the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Comparison with Structurally Related Thiazole Derivatives

Structural and Physicochemical Properties

The substituents on the benzothiazole ring significantly influence molecular weight, solubility, and electronic properties. Below is a comparative analysis of key analogs:

Compound Name Substituents Molecular Weight Key Physicochemical Properties Synthesis Method (Key Steps)
6-Chloro-2-iodobenzo[d]thiazole Cl (6), I (2) ~312.5* Predicted low solubility in polar solvents† Likely involves iodination of 6-chloro precursor
6-Chloro-2-aminobenzothiazole Cl (6), NH2 (2) 184.65 Moderately polar; soluble in DMSO Reaction of p-chloroaniline with KSCN and bromine
2-Iodo-6-methoxybenzo[d]thiazole I (2), OMe (6) 291.1 Slight solubility in chloroform, DMSO Appel’s salt-mediated cyclization
2-Chloro-6-methoxybenzo[d]thiazole Cl (2), OMe (6) 199.66 High lipophilicity Halogenation of methoxy precursors

*Estimated based on analogous compounds. †Predicted from halogenated thiazole trends .

Antimicrobial Activity
  • 6-Chloro-2-aminobenzothiazole: Exhibits potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant S. aureus (VRSA). Synergizes with glycopeptide antibiotics, reducing vancomycin MIC by 512-fold in resistant strains .
  • Thiazole-carboxylic acid derivatives : Superior biofilm inhibition compared to vancomycin in S. epidermidis .
Enzyme Inhibition
  • Imidazole/thiazole-carboxylic acids : Demonstrated MMP-2 inhibition, with lead compound MMPI-1154 reducing infarct size in myocardial ischemia models at 1 µM .
  • Bisthiazole derivatives : Act as COX-2 inhibitors due to structural mimicry of pyrazole-based NSAIDs .
Anticancer Activity
  • Thiazole derivatives 6 and 11 : Moderate anticancer activity linked to reduced HOMO-LUMO energy gaps and electropositive sulfur atoms enhancing DNA interaction .

Stability and Reactivity

  • Thiazole rings are generally more stable than thiazine analogs, as seen in pyrimido-thiazine-to-thiazole rearrangements .
  • Electron-withdrawing groups (e.g., Cl, I) increase stability but may reduce solubility. Methoxy groups enhance lipophilicity .

Q & A

Q. What are the standard synthetic routes for preparing 6-chloro-2-iodobenzo[d]thiazole?

The synthesis typically involves sequential halogenation of the benzo[d]thiazole scaffold. A common approach includes:

  • Chlorination : Introduce the chloro substituent at position 6 using chlorinating agents like SO2_2Cl2_2 or Cl2_2 under reflux conditions in non-polar solvents (e.g., CCl4_4).
  • Iodination : Perform electrophilic aromatic substitution at position 2 using iodine monochloride (ICl) or KI with an oxidizing agent (e.g., H2_2O2_2) in acetic acid.
  • Purification : Recrystallization from ethanol or column chromatography improves purity .

Q. Table 1: Synthetic Route Comparison

StepReagents/ConditionsYield (%)Purity (HPLC)
ChlorinationSO2_2Cl2_2, CCl4_4, 80°C75–85≥95%
IodinationKI, H2_2O2_2, AcOH, 60°C60–70≥90%

Advanced Synthesis

Q. How can iodination regioselectivity be enhanced in the presence of electron-withdrawing chloro substituents?

The chloro group at position 6 deactivates the aromatic ring, requiring strategic optimization:

  • Directing Groups : Use temporary protecting groups (e.g., methoxy) to steer iodination to position 2, followed by deprotection.
  • Catalysts : Employ Pd(OAc)2_2 or CuI to mediate Ullmann-type coupling for C–I bond formation, improving yield to >80% .
  • Microwave-Assisted Synthesis : Reduce reaction time (2–4 hours vs. 12–24 hours) and enhance regioselectivity under controlled temperature .

Basic Characterization

Q. What spectroscopic techniques are critical for confirming the structure of 6-chloro-2-iodobenzo[d]thiazole?

  • NMR Spectroscopy :
    • 1^1H NMR: Absence of aromatic protons at positions 2 and 6 confirms halogen substitution.
    • 13^{13}C NMR: Peaks at ~95 ppm (C–I) and ~125 ppm (C–Cl) validate substituents.
  • Mass Spectrometry : ESI-MS shows [M+H]+^+ at m/z 312 (calc. 312.3).
  • IR Spectroscopy : C–I and C–Cl stretches appear at 550–600 cm1^{-1} and 650–700 cm1^{-1}, respectively .

Advanced Characterization

Q. How can structural ambiguities in substituted benzo[d]thiazoles be resolved?

  • Single-Crystal XRD : Resolves bond angles and confirms substitution patterns (e.g., C–I bond length ~2.09 Å). For example, analogous compounds in used XRD to validate thiophene-methyl interactions.
  • Computational Modeling : DFT calculations (B3LYP/6-31G*) predict electronic effects of halogens on aromaticity and reactivity .

Biological Activity

Q. What in vitro biological activities have been reported for halogenated benzo[d]thiazole derivatives?

  • Anticancer Activity : Analogous compounds (e.g., 7-chloro-6-fluoro derivatives) inhibit topoisomerase II (IC50_{50} ~5–10 µM) in MCF-7 cells .
  • Antimicrobial Effects : Chloro-iodo derivatives show MIC values of 8–16 µg/mL against S. aureus due to thiazole-thiadiazole hybrid pharmacophores .

Q. How can contradictions in reported biological activity data be addressed?

  • Assay Variability : Standardize protocols (e.g., MTT vs. resazurin assays) to reduce discrepancies in cytotoxicity measurements.
  • Metabolic Stability : Assess pharmacokinetics (e.g., hepatic microsome studies) to explain poor in vivo efficacy despite high in vitro activity. For instance, noted moderate activity due to rapid clearance .
  • Structural Modifications : Introduce hydrophilic groups (e.g., –OH or –NH2_2) to improve solubility and bioavailability .

Methodological Challenges

Q. What strategies mitigate side reactions during multi-step synthesis?

  • Protection/Deprotection : Use TMS groups to shield reactive sites during iodination.
  • Low-Temperature Halogenation : Perform iodination at –20°C to minimize polyhalogenation.
  • HPLC Monitoring : Track intermediates in real-time to optimize reaction quenching .

Computational Applications

Q. How can molecular docking guide the design of 6-chloro-2-iodobenzo[d]thiazole derivatives?

  • Target Identification : Dock against EGFR kinase (PDB: 1M17) to predict binding affinity. Analogous compounds in showed binding energies of –9.2 kcal/mol.
  • SAR Studies : Modify the iodine substituent to –CF3_3 and simulate interactions with hydrophobic pockets .

Notes

  • Contradictions : and report conflicting yields for halogenation steps; this may arise from solvent polarity or catalyst loading differences.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.